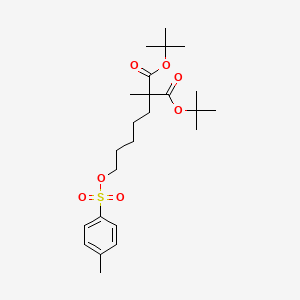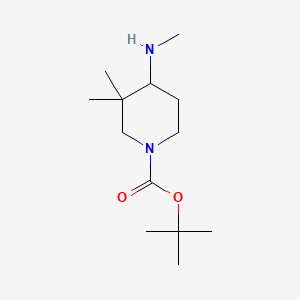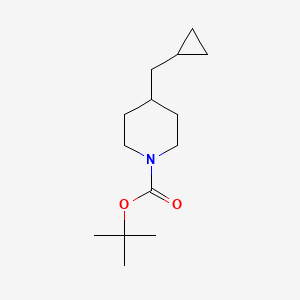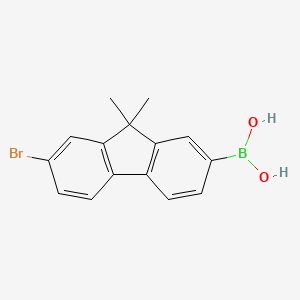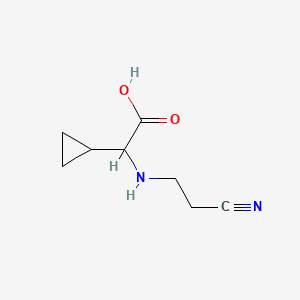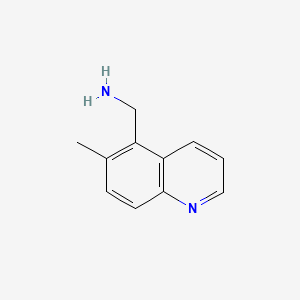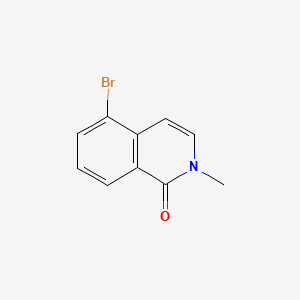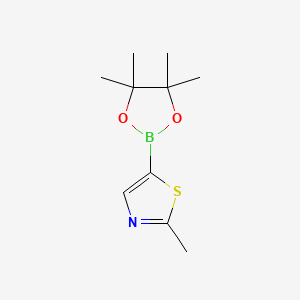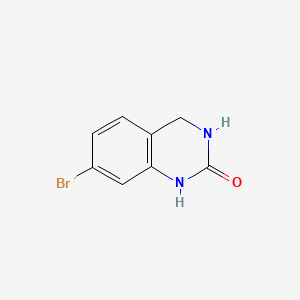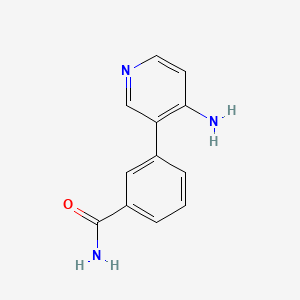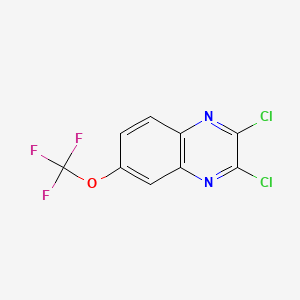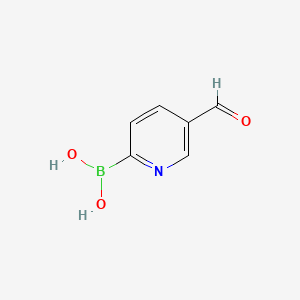
(5-Formylpyridin-2-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Formylpyridin-2-yl)boronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a pyridine ring with a formyl substituent at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (5-Formylpyridin-2-yl)boronic acid can be achieved through several methods:
Halogen-Metal Exchange and Borylation: This method involves the exchange of a halogen atom on a pyridine derivative with a metal, followed by borylation using trialkylborates.
Directed Ortho-Metallation (DoM) and Borylation: This approach uses metal-hydrogen exchange on a substituted pyridine, followed by borylation with trialkylborates.
Palladium-Catalyzed Cross-Coupling: Halopyridines can be coupled with tetraalkoxydiboron or dialkoxyhydroborane using palladium catalysts.
C-H or C-F Bond Activation: Iridium or rhodium catalysts can activate C-H or C-F bonds in pyridine derivatives, followed by borylation.
[4+2] Cycloaddition: This method involves cycloaddition reactions to form the boronic acid derivative.
Industrial Production Methods: Industrial production of this compound typically involves scalable versions of the above synthetic routes, with a focus on optimizing reaction conditions for yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions: (5-Formylpyridin-2-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: Formation of C-O bonds.
Substitution: Conversion of boron to other heteroatoms such as nitrogen (C-N) and halogens (C-X).
Protodeboronation: Formation of C-H bonds.
Coupling Reactions: Formation of new C-C bonds through homologations, olefinations, alkynylations, and Suzuki-Miyaura coupling
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents like hydrogen peroxide or peracids.
Substitution: Uses reagents such as amines or halides under mild conditions.
Protodeboronation: Often employs acidic or basic conditions.
Coupling Reactions: Utilizes palladium catalysts and bases like potassium carbonate in solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Major Products: The major products formed from these reactions include various substituted pyridines, pyridine derivatives with extended conjugation, and complex organic molecules used in pharmaceuticals and materials science.
Applications De Recherche Scientifique
(5-Formylpyridin-2-yl)boronic acid has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of (5-Formylpyridin-2-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as:
Enzyme Inhibition: The compound can inhibit enzymes by binding to active site residues, disrupting their catalytic activity.
Receptor Modulation: It can interact with receptor proteins, altering their signaling pathways and biological responses.
Sensing Applications: Utilized in sensors for detecting sugars and other biomolecules through boronate ester formation.
Comparaison Avec Des Composés Similaires
(5-Formylpyridin-2-yl)boronic acid can be compared with other boronic acids and esters:
Propriétés
IUPAC Name |
(5-formylpyridin-2-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BNO3/c9-4-5-1-2-6(7(10)11)8-3-5/h1-4,10-11H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGOXLPCTWDZMCE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC=C(C=C1)C=O)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101290726 |
Source


|
| Record name | B-(5-Formyl-2-pyridinyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101290726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.93 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1310404-07-9 |
Source


|
| Record name | B-(5-Formyl-2-pyridinyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1310404-07-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-(5-Formyl-2-pyridinyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101290726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
